molecular formula C22H17N5 B1401462 Solvent orange 14 CAS No. 6368-70-3

Solvent orange 14

Cat. No.: B1401462
CAS No.: 6368-70-3
M. Wt: 351.4 g/mol
InChI Key: NRWMZRAFXGWHLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biological Activity

Solvent Orange 14 (CAS No. 6368-70-3) is a synthetic azo dye primarily used in various industrial applications, including the dyeing of plastics, oils, and waxes. Beyond its commercial uses, this compound has garnered attention for its biological activity, particularly concerning its potential carcinogenic properties and interactions with biological systems. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and case studies.

This compound is characterized as an orange-red solid that functions as a coloring agent due to its ability to bind to specific molecular targets. It is synthesized through a two-step process involving the preparation of benzene diazonium chloride from aniline. The compound undergoes various chemical reactions, including oxidation and substitution, which can influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, particularly focusing on its mutagenic and carcinogenic potential. Key findings include:

  • Mutagenicity : Research indicates that this compound can form DNA adducts, suggesting a mechanism for its mutagenic effects. Studies have shown that it exhibits mutagenic properties in bacterial assays, notably in strains such as Salmonella typhimurium and Escherichia coli.
  • Carcinogenicity : Evidence from animal studies suggests that this compound may induce neoplastic changes. For instance, it has been linked to the development of liver tumors in rats . However, findings regarding its carcinogenicity in mice have been inconsistent, indicating species-specific responses .

Table: Summary of Biological Studies on this compound

StudyOrganismFindingsReference
Ames TestBacteria (Salmonella typhimurium)Induced mutations with metabolic activation
Carcinogenicity StudyRatsInduced liver tumors
Skin Sensitization TestMiceNon-sensitizing properties observed
Toxicological AssessmentVarious speciesVariable results based on organic bromine content

Mechanisms Underlying Biological Activity

The biological effects of this compound can be attributed to several mechanisms:

  • DNA Interaction : The formation of DNA adducts is a critical pathway through which this compound exerts its mutagenic effects. These adducts can lead to errors during DNA replication, potentially resulting in mutations.
  • Oxidative Stress : Some studies suggest that azo dyes like this compound may induce oxidative stress within cells, contributing to cellular damage and promoting carcinogenesis.
  • Species-Specific Responses : The variability in biological activity across different species highlights the need for caution when extrapolating results from animal models to humans.

Properties

IUPAC Name

4-[(4-phenyldiazenylphenyl)diazenyl]naphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5/c23-21-14-15-22(20-9-5-4-8-19(20)21)27-26-18-12-10-17(11-13-18)25-24-16-6-2-1-3-7-16/h1-15H,23H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWMZRAFXGWHLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C4=CC=CC=C43)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501023927
Record name C.I. Solvent Orange 14
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501023927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6368-70-3
Record name 4-[2-[4-(2-Phenyldiazenyl)phenyl]diazenyl]-1-naphthalenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6368-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C.I. Solvent Orange 14
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501023927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Naphthalenamine, 4-[[4-(phenylazo)phenyl]azo]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Solvent orange 14
Reactant of Route 2
Reactant of Route 2
Solvent orange 14
Reactant of Route 3
Reactant of Route 3
Solvent orange 14
Reactant of Route 4
Reactant of Route 4
Solvent orange 14
Reactant of Route 5
Reactant of Route 5
Solvent orange 14
Reactant of Route 6
Reactant of Route 6
Solvent orange 14

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.